![molecular formula C25H38NOPS B6290179 [S(R)]-N-[(1R)-1-[2-(di-t-butylphosphanyl)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide, 95% CAS No. 2565792-40-5](/img/structure/B6290179.png)
[S(R)]-N-[(1R)-1-[2-(di-t-butylphosphanyl)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide, 95%
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Description
[S(R)]-N-[(1R)-1-[2-(di-t-butylphosphanyl)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide, 95% is a useful research compound. Its molecular formula is C25H38NOPS and its molecular weight is 431.6 g/mol. The purity is usually 95%.
The exact mass of the compound [S(R)]-N-[(1R)-1-[2-(di-t-butylphosphanyl)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide, 95% is 431.24117301 g/mol and the complexity rating of the compound is 523. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
[S(R)]-N-[(1R)-1-[2-(di-t-butylphosphanyl)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide is a compound notable for its biological activity, particularly in medicinal chemistry and asymmetric synthesis. This sulfinamide derivative, with a high purity of 95%, has garnered attention due to its potential applications in drug development and catalysis.
Chemical Structure and Properties
The compound's molecular formula is C26H40NOPS, and it possesses a complex structure featuring a sulfinamide group, which is crucial for its biological interactions. The presence of the di-t-butylphosphanyl moiety enhances its reactivity and selectivity in various chemical reactions.
Property | Value |
---|---|
Molecular Formula | C26H40NOPS |
Molecular Weight | 433.67 g/mol |
CAS Number | 2565792-40-5 |
Purity | ≥95% |
The biological activity of [S(R)]-N-[(1R)-1-[2-(di-t-butylphosphanyl)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide can be attributed to its ability to act as a chiral auxiliary in asymmetric synthesis. The sulfinamide group facilitates nucleophilic additions and electrophilic substitutions, making it useful in synthesizing enantiomerically pure compounds.
Anticancer Properties
Research indicates that sulfinamides, including this compound, may serve as potential anticancer agents. For instance, studies have shown that derivatives of sulfinamides can inhibit farnesyltransferase, an enzyme implicated in cancer cell proliferation. This inhibition can lead to reduced tumor growth and metastasis .
Case Study: Farnesyltransferase Inhibition
- Objective : To evaluate the efficacy of sulfinamide derivatives in inhibiting farnesyltransferase.
- Methodology : In vitro assays were conducted using cancer cell lines treated with varying concentrations of the compound.
- Results : Significant inhibition of farnesyltransferase activity was observed, correlating with reduced cell viability.
Applications in Asymmetric Synthesis
The compound is also utilized extensively in asymmetric synthesis due to its ability to form stable chiral intermediates. This property is particularly valuable in pharmaceutical chemistry for developing drugs with specific stereochemistry.
Synthesis of Chiral Amines
The use of [S(R)]-N-[(1R)-1-[2-(di-t-butylphosphanyl)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide as a chiral auxiliary has been demonstrated in the synthesis of various chiral amines. The reaction conditions typically involve coupling with aldehydes or ketones, followed by hydrolysis to yield the desired amine products.
Comparative Analysis with Other Sulfinamides
To illustrate the unique properties of [S(R)]-N-[(1R)-1-[2-(di-t-butylphosphanyl)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide, a comparison with other known sulfinamides is provided below:
Compound Name | CAS Number | Anticancer Activity | Asymmetric Synthesis Application |
---|---|---|---|
[S(R)] Compound | 2565792-40-5 | Yes | High |
tert-Butanesulfinamide | 672937-61-0 | Yes | Moderate |
(R)-(+)-2-Methyl-2-propanesulfinamide | 497401 | Limited | High |
Properties
IUPAC Name |
(R)-N-[(R)-(2-ditert-butylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38NOPS/c1-23(2,3)28(24(4,5)6)21-18-14-13-17-20(21)22(19-15-11-10-12-16-19)26-29(27)25(7,8)9/h10-18,22,26H,1-9H3/t22-,29-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTCXERCVBXXDA-KPURRNSFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C1=CC=CC=C1C(C2=CC=CC=C2)NS(=O)C(C)(C)C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)P(C1=CC=CC=C1[C@@H](C2=CC=CC=C2)N[S@](=O)C(C)(C)C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38NOPS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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